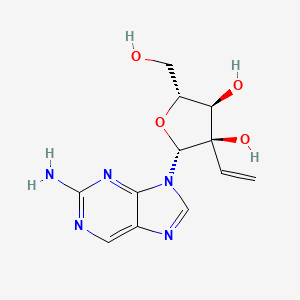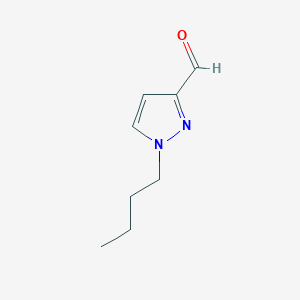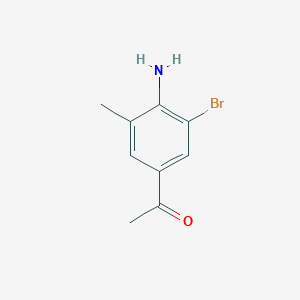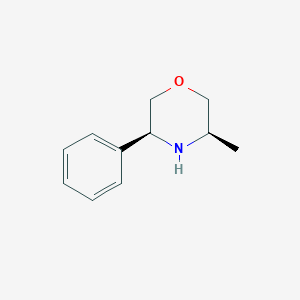![molecular formula C13H17N3O B11746154 2-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11746154.png)
2-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is an organic compound that features a pyrazole ring substituted with a dimethyl group and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol typically involves the reaction of 1,5-dimethyl-1H-pyrazole with formaldehyde and a phenol derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction could produce a hydroxy derivative.
Scientific Research Applications
2-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the phenol group.
2-Hydroxy-1,5-dimethyl-1H-pyrazole: A similar compound with a hydroxyl group instead of the phenol group.
2-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol: A compound with a different substitution pattern on the pyrazole ring.
Uniqueness
2-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-[[(1,5-dimethylpyrazol-4-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C13H17N3O/c1-10-12(9-15-16(10)2)8-14-7-11-5-3-4-6-13(11)17/h3-6,9,14,17H,7-8H2,1-2H3 |
InChI Key |
FVEYBCRNBXGRPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-fluorophenyl)methyl]amine](/img/structure/B11746076.png)


![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3,5-difluorophenyl)methyl]amine](/img/structure/B11746090.png)

![N-[3,3-dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-ylidene]hydroxylamine](/img/structure/B11746093.png)
![1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B11746099.png)
![[1-(Methylamino)-2-nitroethenyl]hydrazine](/img/structure/B11746107.png)


![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11746128.png)
![3-[(4-fluorobenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11746139.png)
![N-[(3-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11746140.png)
![1-ethyl-5-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11746141.png)
